Unraveling the Identity of a Telomerase Inhibitor: A Technical Guide to a Novel Anticancer Compound
Unraveling the Identity of a Telomerase Inhibitor: A Technical Guide to a Novel Anticancer Compound
An in-depth investigation into the compound designated as "Telomerase-IN-1" reveals a significant discrepancy between commercially available information and peer-reviewed scientific literature. While chemical suppliers identify Telomerase-IN-1 by the CAS number 666859-49-0, corresponding to the chemical structure (4-fluorophenyl)[1-[2-methoxy-2-(4-nitrophenyl)ethyl]-4-piperidinyl]methanone, the primary research associated with its biological activity describes a different molecule: (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone. This technical guide will focus on the latter, a novel and potent telomerase modulator with significant anti-cancer properties, as detailed in the journal Cell Death & Disease. The guide will also address the conflicting information to provide clarity for the research community.
Executive Summary
A novel small molecule, (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone, has been synthesized and identified as a potent modulator of telomerase activity, demonstrating significant antiproliferative effects in cancer cells both in vitro and in vivo. This compound induces apoptosis and endoplasmic reticulum stress (ERS) in the human hepatoma cell line SMMC-7721, with a high degree of selectivity for cancer cells over normal cells. The mechanism of action involves a complex interplay between the upregulation of the human telomerase reverse transcriptase (hTERT) gene, the induction of ERS, and the subsequent triggering of the mitochondrial pathway of apoptosis. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its quantitative data.
The "Telomerase-IN-1" Conundrum
A critical point of clarification is the identity of "Telomerase-IN-1". Commercial vendors list a compound with CAS number 666859-49-0 and the chemical name (4-fluorophenyl)[1-[2-methoxy-2-(4-nitrophenyl)ethyl]-4-piperidinyl]methanone as "Telomerase-IN-1", with a reported IC50 of 0.19 µM. However, the scientific literature cited by these vendors to describe the biological activity of "Telomerase-IN-1" pertains to a different chemical entity: (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone. This latter compound, the focus of this guide, has a reported IC50 of 88 nM for antiproliferative activity against SMMC-7721 cells. To date, no peer-reviewed scientific publication has been identified that details the synthesis or telomerase inhibitory activity of the compound with CAS number 666859-49-0. Researchers are therefore advised to exercise caution and verify the chemical identity of any compound designated as "Telomerase-IN-1".
Discovery and Synthesis of (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone
The discovery of (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone stemmed from a research program focused on identifying novel modulators of hTERT for cancer therapy. The synthesis of this compound is a multi-step process detailed below.
Synthesis Protocol
The synthesis of (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone is achieved through a Friedel-Crafts acylation reaction.
Materials:
-
2-methoxy-5-bromophenol
-
4-bromobenzoyl chloride
-
Aluminum chloride (AlCl3)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-methoxy-5-bromophenol in dichloromethane, add aluminum chloride in portions at 0°C.
-
Stir the mixture for 15 minutes, then add 4-bromobenzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone.
Biological Activity and Mechanism of Action
(4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone exhibits potent and selective anticancer activity.
Quantitative Biological Data
| Parameter | Cell Line | Value |
| Antiproliferative IC50 | SMMC-7721 (human hepatoma) | 88 nM[1] |
| Cytotoxicity IC50 | L-02 (human normal hepatocyte) | 10 µM[1] |
In Vitro Studies
-
Antiproliferative Activity: The compound demonstrates high antiproliferative capacity against SMMC-7721 human hepatoma cells, with an IC50 of 88 nM.[1] In contrast, it shows significantly lower toxicity towards normal human hepatocyte L-02 cells, with an IC50 of 10 µM, indicating a high degree of selectivity.[1]
-
Apoptosis Induction: Treatment of SMMC-7721 cells with the compound leads to a dose-dependent increase in apoptosis.[1]
-
Mechanism of Action: The compound's mechanism of action is multifaceted. It induces endoplasmic reticulum stress (ERS), which in turn transiently upregulates the expression of hTERT.[1] This is followed by the induction of ERS-mediated apoptosis, which involves the mitochondrial pathway, as evidenced by changes in the expression of downstream signaling molecules like CHOP.[1]
In Vivo Studies
In a xenograft tumor model using SMMC-7721 cells in nude mice, the compound significantly inhibited tumor growth, demonstrating its potential as an in vivo anticancer agent.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the discovery of (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone.
Cell Viability Assay (MTT Assay)
-
Seed SMMC-7721 and L-02 cells in 96-well plates at a density of 5x10^3 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the compound for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Flow Cytometry)
-
Treat SMMC-7721 cells with the compound at various concentrations for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
Western Blot Analysis
-
Treat SMMC-7721 cells with the compound and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., hTERT, CHOP, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Subcutaneously inject SMMC-7721 cells into the flank of nude mice.
-
When the tumors reach a palpable size, randomly assign the mice to treatment and control groups.
-
Administer the compound or vehicle control (e.g., intraperitoneal injection) at the specified dosage and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the action of (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone.
Caption: Proposed mechanism of action of (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone.
Caption: Experimental workflow for the in vivo xenograft study.
Conclusion
The compound (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone is a promising new telomerase modulator with potent and selective anticancer activity. Its unique mechanism of action, involving the induction of endoplasmic reticulum stress and subsequent apoptosis, presents a novel therapeutic strategy. It is crucial for the scientific community to be aware of the existing discrepancy in the naming and identification of this compound, particularly in commercial databases, to ensure the accuracy and reproducibility of future research in this area. Further investigation into this class of compounds is warranted to explore their full therapeutic potential.
